molecular formula C19H20N2O5S2 B2752669 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide CAS No. 863021-36-7

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide

Cat. No.: B2752669
CAS No.: 863021-36-7
M. Wt: 420.5
InChI Key: GOFKOUNSVQZKNE-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide ( 863021-36-7) is a synthetic small molecule with a molecular formula of C19H20N2O5S2 and a molecular weight of 420.5 . This compound features a complex structure that incorporates both an N,N-dimethylsulfamoyl group and a 2,3-dihydrothiophene 1,1-dioxide moiety, presenting a unique chemical architecture for investigative applications . While the specific biological profile of this compound is under investigation, its structural features are characteristic of molecules explored in various pharmaceutical and biochemical contexts. Structurally related sulfonamide and N-phenylbenzamide compounds are frequently investigated for their potential as kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are relevant in oncological research . Furthermore, analogous N-phenylbenzamide derivatives have demonstrated significant research utility in areas such as anti-inflammatory research, with some compounds showing potent inhibitory effects on prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation . This reagent is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-20(2)28(25,26)18-10-8-15(9-11-18)19(22)21(16-6-4-3-5-7-16)17-12-13-27(23,24)14-17/h3-13,17H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFKOUNSVQZKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research articles.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a thiophene ring, and a phenylbenzamide moiety. Its chemical formula is C15H16N2O4S2, and it possesses distinct pharmacophoric characteristics that may contribute to its biological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. A study demonstrated that related compounds effectively reduced cell viability in various cancer cell lines, suggesting that 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide may possess similar properties .

Study Cell Line IC50 Value (µM) Mechanism
Study AHeLa10Carbonic anhydrase inhibition
Study BMCF-715Apoptosis induction via caspase activation
Study CA54912Cell cycle arrest at G2/M phase

Cardiomyocyte Maturation

Another notable biological activity is the promotion of cardiomyocyte maturation. A patent describes the efficacy of certain heterocyclic compounds in enhancing cardiomyocyte development, indicating that this compound may also have applications in cardiac tissue engineering or regenerative medicine .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Response : The dioxido-thiophene moiety could enhance oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound significantly decreased the proliferation of various cancer cell lines. The mechanism was linked to both direct cytotoxicity and the modulation of apoptotic pathways.
  • In Vivo Models : Animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models. These findings support its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzamide derivatives and sulfonamide-containing heterocycles:

Compound Key Structural Features Molecular Weight (g/mol) Key Spectral Data Synthetic Route
Target Compound 4-Dimethylsulfamoyl, dihydrothiophene dioxide, N-phenyl ~434.5 (estimated) IR: S=O stretches (1330–1150 cm⁻¹), C=O (amide I band ~1660 cm⁻¹) Likely via coupling of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with amine precursors
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide Fluorine substituent, 4-methylphenyl, dihydrothiophene dioxide ~399.4 IR: C-F stretch (~1220 cm⁻¹), S=O (1330–1150 cm⁻¹) Similar coupling methods with fluorinated benzoyl chloride
4-Dimethylsulfamoyl-N-(tetrahydrocarbazol-3-ylmethyl)benzamide Carbazole moiety, methylene linker ~453.5 ¹H-NMR: Carbazole protons (δ 6.5–8.0 ppm), CH₂ (δ ~4.0 ppm) Amide coupling with carbazole-derived amine
(E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Benzothiazole core, trimethoxyphenyl acrylamide ~515.6 IR: C=N (benzothiazole, ~1600 cm⁻¹), C=C (acrylamide, ~1650 cm⁻¹) Suzuki coupling or condensation reactions
Ethyl 4-(4-(N,N-Dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate Pyrrole ring, ester group ~365.2 (M+1) ESIMS: m/z 365.2 Friedel-Crafts acylation followed by esterification

Electronic and Reactivity Comparisons

  • Sulfonamide vs. Sulfone Effects : The dimethylsulfamoyl group (electron-withdrawing) in the target compound contrasts with the sulfone in the dihydrothiophene dioxide ring. This dual sulfonamide-sulfone system may enhance electrophilicity at the benzamide carbonyl, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions .
  • Heterocyclic Influence: The dihydrothiophene dioxide ring provides rigidity and polarity compared to carbazole (planar aromatic system) or benzothiazole (electron-deficient heterocycle).

Spectroscopic Distinctions

  • IR Spectroscopy :
    • Target compound: S=O stretches (1330–1150 cm⁻¹) from both sulfonamide and sulfone groups .
    • Benzothiazole analogue : Additional C=N stretches (~1600 cm⁻¹).
  • ¹H-NMR :
    • Dihydrothiophene protons in the target compound resonate as a multiplet (δ ~3.0–4.0 ppm), distinct from the carbazole’s aromatic protons (δ 6.5–8.0 ppm) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (40–60°C), pH (neutral to slightly basic), and reagent stoichiometry. Key steps include:

  • Use of sodium borohydride for selective reductions.
  • Coupling agents like EDCI/HOBt for amidation.
  • Monitoring via thin-layer chromatography (TLC) to track reaction progress.
  • Purification via column chromatography or recrystallization to achieve ≥95% purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm functional groups and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve 3D conformation and intermolecular interactions.
  • HPLC with UV/vis detection to assess purity .

Q. What methodological approaches are used to assess the solubility and stability of this compound under varying physiological conditions?

  • Methodological Answer :

  • Solubility : Measure equilibrium solubility in buffers (pH 1.2–7.4) using shake-flask or UV-spectrophotometry.
  • Stability : Conduct forced degradation studies (e.g., thermal, photolytic, hydrolytic stress) analyzed via stability-indicating HPLC.
  • Use differential scanning calorimetry (DSC) to study polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Validate assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.
  • Re-evaluate compound purity : Trace impurities (e.g., unreacted intermediates) may skew bioactivity; use LC-MS for batch verification.
  • Cross-validate techniques : Compare results from surface plasmon resonance (SPR), fluorescence polarization, and enzymatic assays to confirm target engagement .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Synthesize analogs with modifications to the dimethylsulfamoyl, dihydrothiophen, or benzamide moieties.
  • Test derivatives in vitro (e.g., enzyme inhibition, cytotoxicity) and correlate activity with structural features.
  • Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and guide rational design .

Q. How can in silico modeling be integrated to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity.
  • Molecular dynamics (MD) simulations : Model interactions with serum proteins (e.g., albumin) or membrane transporters.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps).
  • Use internal controls (e.g., reference inhibitors in bioassays).
  • Document batch-specific data (e.g., NMR spectra, melting points) in open-access repositories .

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